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Compound of Interest

Compound Name:
3-(4-Butoxy-phenyl)-acrylic acid

ethyl ester

CAS No.: 94203-94-8

Cat. No.: B6333708

Get Quote

Executive Summary & Chemical Context
Ethyl 4-butoxycinnamate (CAS: 2437-25-4) represents a critical structural scaffold in the

synthesis of liquid crystalline materials and lipophilic UV-absorbing agents. While structurally

homologous to the ubiquitous UV filter Ethyl 4-methoxycinnamate, the extension of the alkoxy

chain from methoxy (C1) to butoxy (C4) introduces distinct mass spectrometric behaviors

driven by alkyl chain flexibility and specific hydrogen rearrangement channels.

This guide provides a definitive analysis of the Electron Ionization (EI) fragmentation pattern of

Ethyl 4-butoxycinnamate (

, MW 248.32), distinguishing it from its lower homologs through mechanistic causality.

Experimental Protocol: GC-MS Characterization
To ensure reproducible fragmentation data, the following protocol establishes a self-validating

system for analyzing cinnamate esters.

Instrumental Parameters:
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Ionization Mode: Electron Impact (EI) at 70 eV. Rationale: Standardizes fragmentation

energy for library comparison.

Inlet Temperature: 250°C. Rationale: Ensures rapid volatilization without thermal degradation

of the ester linkage.

Transfer Line: 280°C. Rationale: Prevents condensation of the higher boiling butoxy

derivative.

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID.

Oven Program: 80°C (1 min hold)

20°C/min

300°C (5 min hold).

Sample Preparation:

Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).

Concentration: 100 µg/mL. Rationale: Prevents detector saturation which can skew isotope

ratios and relative abundance.

Fragmentation Mechanism & Pathway Analysis
The mass spectrum of Ethyl 4-butoxycinnamate is governed by two competing cleavage sites:

the ethyl ester moiety and the butyl ether chain. Unlike methyl ethers, the butyl group enables

McLafferty-like rearrangements and alkene eliminations, creating a diagnostic fingerprint.

Primary Fragmentation Channels:
Molecular Ion (

):

m/z 248: The parent ion is prominent due to the stabilization provided by the conjugated

aromatic system (cinnamate backbone).
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Ester Cleavage (Acylium Formation):

Transition:

Mechanism:

-cleavage adjacent to the carbonyl carbon results in the loss of the ethoxy radical (

, 45 Da).

Result: Formation of the resonance-stabilized 4-butoxycinnamoyl cation (m/z 203). This is

typically the initial dominant pathway for cinnamate esters.

Ether Cleavage (Alkene Elimination):

Transition:

(and

)

Mechanism: The butyl chain possesses

-hydrogens relative to the ether oxygen. Under EI conditions, this facilitates a
rearrangement (analogous to McLafferty) or a four-center elimination, ejecting a neutral
butene molecule (

, 56 Da).

Result:

From the Acylium ion (m/z 203): Loss of 56 Da yields the 4-hydroxycinnamoyl cation at

m/z 147.

From the Molecular ion (m/z 248): Loss of 56 Da yields the Ethyl 4-hydroxycinnamate

radical cation at m/z 192.

Decarbonylation (Styryl Ion Formation):

Transition:
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Mechanism: The cinnamoyl cation loses carbon monoxide (CO, 28 Da).

Result: Formation of the 4-hydroxystyryl cation (m/z 119), a highly stable aromatic

fragment.

Visualized Fragmentation Tree (Graphviz)
The following diagram illustrates the logical flow of ion formation.
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Caption: Mechanistic fragmentation pathway of Ethyl 4-butoxycinnamate showing parallel

losses of the ester alkoxy group and the ether alkyl chain.

Comparative Analysis: Butoxy vs. Alternatives
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Distinguishing Ethyl 4-butoxycinnamate from its homologs requires tracking specific neutral

losses. The presence of the butyl group introduces a "Loss of 56" channel that is mechanically

impossible for the methyl or ethyl analogs.

Table 1: Diagnostic Ion Comparison

Feature
Ethyl 4-

butoxycinnamate

Ethyl 4-

methoxycinnamate
Ethyl cinnamate

Molecular Ion (M+) m/z 248 m/z 206 m/z 176

Primary Loss (Ester) m/z 203 [M-45] m/z 161 [M-45] m/z 131 [M-45]

Secondary Loss

(Ether)
-56 Da (Butene)

-15 Da (Methyl) or -30

(CH2O)
N/A (No ether)

Diagnostic Fragment
m/z 147

(Hydroxycinnamoyl)

m/z 161

(Methoxycinnamoyl)
m/z 131 (Cinnamoyl)

Base Peak Behavior
Competition between

203 and 147

Typically 161

(Acylium)

Typically 131

(Acylium)

Analytical Note
m/z 147 is the key

differentiator.

Stable Methoxy group

resists cleavage.
Simplest spectrum.

Key Insight: In Ethyl 4-methoxycinnamate, the methoxy group is tightly bound to the aromatic

ring. While it can lose a methyl radical (rare) or formaldehyde, it cannot undergo the facile

alkene elimination seen in the butoxy derivative. Therefore, the appearance of the phenol-type

ion (m/z 147) is the definitive marker for the butoxy analog.

Application Relevance
Understanding this fragmentation is crucial for two primary fields:

Liquid Crystal Engineering: The butoxy tail provides the necessary flexibility to lower melting

points and induce mesophases (smectic/nematic) compared to the rigid methoxy analog.

GC-MS confirms the integrity of this alkyl tail during synthesis.
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Pharmaceutical Impurity Profiling: In the synthesis of cinnamic acid drugs, trans-esterification

or etherification byproducts must be identified. The "Loss of 56" rule allows rapid screening

for butyl-contaminated intermediates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6333708?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

